molecular formula C9H15N3 B13333226 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Cat. No.: B13333226
M. Wt: 165.24 g/mol
InChI Key: CFCYTTJEPCNMBU-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine typically involves the reaction of 6-methylpyridazine with appropriate alkylating agents. One common method is the alkylation of 6-methylpyridazine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-4-methylpyridazine
  • 3-Chloro-6-methylpyridazine
  • 3-Amino-6-Methylpyridazine
  • 3-Bromo-6-methylpyridazine

Uniqueness

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is unique due to its specific structural features, such as the presence of both a pyridazine ring and an alkylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill as effectively.

Biological Activity

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for pharmacological applications.

The compound has the molecular formula C10H16N2C_{10}H_{16}N_2 and a molecular weight of approximately 164.25 g/mol. Its structure features a propanamine backbone with a 6-methylpyridazin moiety, which contributes to its unique biological activity profile.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating promising results in vitro.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways. This interaction could have implications for mood regulation and neurological disorders.

The mechanism by which this compound exerts its effects involves:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways related to inflammation and microbial resistance .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a summary table highlighting key differences:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC10H16N2Antimicrobial, Anti-inflammatoryContains a unique pyridazin moiety
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amineC10H16N2Moderate antimicrobialDifferent substitution pattern on the pyridine ring
N-Methyl-1-(6-methylpyridin-3-yl)propan-2-amineC10H16N2Limited data availableVariation in position of methyl group

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy Study : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.
  • Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Future Directions

Future research should focus on:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amines will be crucial for evaluating its therapeutic potential.
  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be essential for translating laboratory findings into therapeutic applications.
  • Structure–Activity Relationship (SAR) : Further exploration of SAR will help identify modifications that enhance efficacy or reduce side effects.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-7-4-5-8(12-11-7)9(2,3)6-10/h4-5H,6,10H2,1-3H3

InChI Key

CFCYTTJEPCNMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C(C)(C)CN

Origin of Product

United States

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